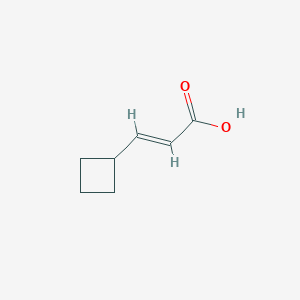![molecular formula C12H10Cl2FN3 B3039896 N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline CAS No. 1392302-59-8](/img/structure/B3039896.png)
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline
Descripción general
Descripción
“N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains chloro, fluoro, and aniline functional groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, along with chloro, fluoro, and aniline functional groups. The exact structure would depend on the positions of these groups on the pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely be influenced by the functional groups present. For instance, the aniline group might undergo reactions typical of amines, such as acylation or alkylation. The chloro and fluoro groups might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence and position of the functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds can bind to their targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Related compounds have been found to have various effects, such as cytotoxic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline . These factors can include pH, temperature, and the presence of other compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline in lab experiments is its relatively low cost and ease of synthesis. However, this compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, this compound may have limitations in terms of its solubility and stability, which could affect its suitability for certain experiments.
Direcciones Futuras
There are many potential future directions for research on N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline. One area of interest is the development of this compound-based pharmaceuticals for the treatment of cancer and other diseases. Another area of interest is the development of this compound-based tools for studying biological processes, such as the role of enzymes and signaling pathways in cell growth and survival. Further research is also needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline has been studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer. It has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-(3-chloro-4-fluorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2FN3/c1-7-9(12(14)18(2)17-7)6-16-8-3-4-11(15)10(13)5-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRABHRQPQOYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC(=C(C=C2)F)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





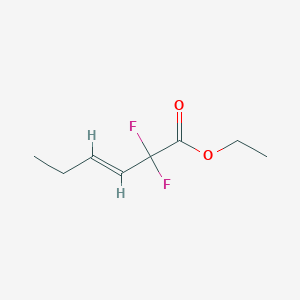
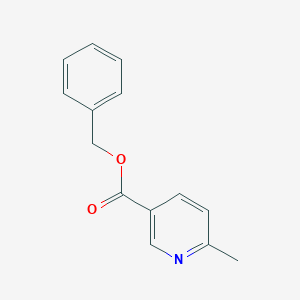
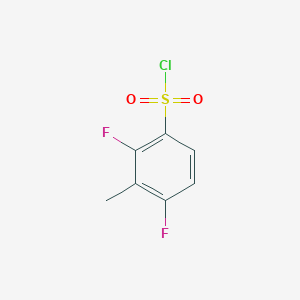
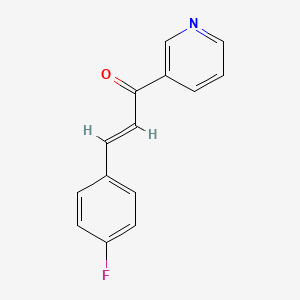

![1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3039826.png)
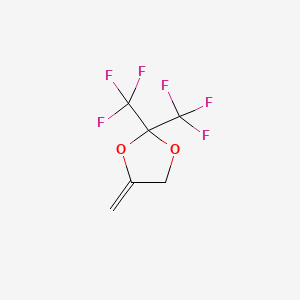
![1-(Imidazo[2,1-b]thiazol-2-yl)ethan-1-one](/img/structure/B3039828.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide](/img/structure/B3039829.png)
![tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B3039833.png)

